7-Bromobenzo[D]thiazole-2-thiol
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Overview
Description
7-Bromobenzo[d]thiazole-2-thiol is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom and a thiol group in the molecule suggests potential reactivity for further chemical modifications, making it an interesting candidate for various applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through several methods. One approach involves the reaction of 2-bromoanilides with alkyl thiolate under palladium catalysis, leading to the formation of sulfides that can be further converted to benzothiazoles . Another method reported the use of a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, for the preparation of thiazoles by reacting with aromatic amines and sodium thiocyanate . Additionally, a one-pot synthesis of dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole has been described, which could be adapted for the synthesis of related benzothiazole compounds .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized by various spectroscopic techniques. For instance, the structure of a related compound, 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine, was established using elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, IR spectroscopy, and X-ray analysis . These techniques are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. Nucleophilic aromatic substitution (SNAr) reactions have been reported for dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine, where thiols formed bis-derivatives . Similarly, the bromine in amides of 7-bromobenzo[2,1,3]thiadiazole-4-sulfonic acid was replaced by an amine, indicating the potential for substitution reactions . These reactions are crucial for the functionalization and diversification of benzothiazole-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the formation of stable S…N2-(N=N) bound chains in certain thiadiazolo[3,4-d]pyridines suggests potential applications in designing liquid crystals . The crystalline compounds formed from 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives were characterized by X-ray diffraction analysis, IR, melting point, and elemental analysis, providing insights into their supramolecular assemblies . These properties are important for understanding the behavior of benzothiazole derivatives in different environments and for their application in material science.
Scientific Research Applications
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Methods of Application or Experimental Procedures : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . These compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .
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Results or Outcomes : Under the conditions of the experiment, twelve compounds showed moderate growth inhibitory activities in the concentration tested . Three compounds (3, 6, and 7) did not affect the growth of the bacteria and were chosen for the evaluation of quorum sensing inhibitor activities . In the LasB system, compounds 3, 6, and 7 showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively .
Future Directions
properties
IUPAC Name |
7-bromo-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKOWNRHWXMBKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474404 |
Source
|
Record name | 7-Bromo-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromobenzo[D]thiazole-2-thiol | |
CAS RN |
908355-83-9 |
Source
|
Record name | 7-Bromo-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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